N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
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Overview
Description
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a naphthamide group
Mechanism of Action
Target of action
Compounds with a thiophene ring, like “N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide”, are often used in medicinal chemistry due to their diverse biological activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Mode of action
The mode of action would depend on the compound’s specific targets. For example, it might bind to a protein target, altering its function and leading to downstream effects. The thiophene ring and other structural features of “this compound” could play key roles in this interaction .
Biochemical pathways
The affected pathways would depend on the compound’s targets and mode of action. For instance, if the compound targets a protein involved in a specific signaling pathway, it could affect the entire pathway and its downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its size, polarity, and solubility. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized, and excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a protein involved in cell division, it could lead to decreased cell proliferation .
Action environment
Environmental factors like temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through ring-forming multicomponent reactions . The tetrahydroquinoline moiety can be prepared via hydrogenation of quinoline derivatives. The final step involves the coupling of the thiophene and tetrahydroquinoline intermediates with a naphthamide group under suitable reaction conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydroquinoline moiety can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tetrahydroquinoline moiety can produce more saturated compounds.
Scientific Research Applications
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene and quinoline derivatives.
Industry: It can be used in the development of materials for electronic and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and quinoline derivatives, such as:
Thiophene derivatives: Tipepidine, Tioconazole.
Quinoline derivatives: Chloroquine, Quinidine.
Uniqueness
What sets N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide apart is its unique combination of a thiophene ring, a tetrahydroquinoline moiety, and a naphthamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(21-10-3-7-17-6-1-2-9-20(17)21)25-19-12-13-22-18(16-19)8-4-14-26(22)31(28,29)23-11-5-15-30-23/h1-3,5-7,9-13,15-16H,4,8,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLXBCSNBPPGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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